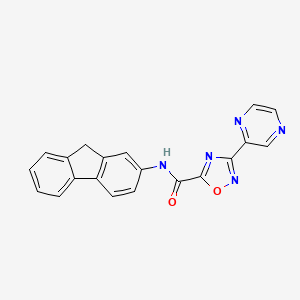

N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known as FPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. FPO is a derivative of oxadiazole, which is known for its diverse biological activities. FPO has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Novel Influenza Inhibitors

Compounds related to the given chemical structure, particularly those involving oxadiazole moieties, have been identified as potent inhibitors of influenza virus sialidases. This class of compounds shows a pattern of activity and selectivity that is comparable to existing sialidase inhibitors, indicating their potential as therapeutic agents against influenza (Smith et al., 1997).

Apoptosis Induction in Cancer Cells

N-Aryl-9-oxo-9H-fluorene-1-carboxamides have been discovered through high-throughput screening assays as novel inducers of apoptosis. These compounds show broad activity across various cancer cell lines, including human breast cancer, colon cancer, and hepatocellular carcinoma cells, indicating their potential as anticancer agents (Kemnitzer et al., 2009).

Antimycobacterial Activity

Pyridine and pyrazine derivatives, substituted with oxadiazole rings, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, show promise in the development of new therapeutic agents for treating tuberculosis (Gezginci et al., 1998).

Antiviral Activity Against Avian Influenza

Heterocyclic compounds based on oxadiazole derivatives have demonstrated promising antiviral activity against the H5N1 avian influenza virus. This activity has been confirmed through both EC50 and LD50 determinations, highlighting their potential as antiviral agents (Flefel et al., 2012).

Solvothermal Interconversions

Research involving pyrazinyl substituted azole derivatives, including oxadiazole and triazole rings, explores their reversible conversions under different solvothermal conditions. This study not only contributes to the understanding of chemical reaction mechanisms but also to the development of materials with potential applications in various fields (Li et al., 2010).

properties

IUPAC Name |

N-(9H-fluoren-2-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5O2/c26-19(20-24-18(25-27-20)17-11-21-7-8-22-17)23-14-5-6-16-13(10-14)9-12-3-1-2-4-15(12)16/h1-8,10-11H,9H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDISLVWLKINZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-fluoren-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)

![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)

![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)

![2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2447994.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)

![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)